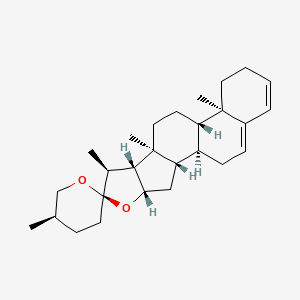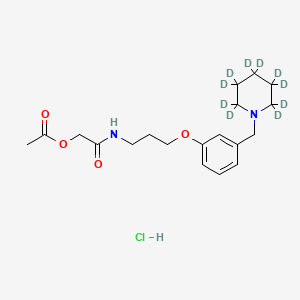
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by cyclization and subsequent functionalization . One common method includes:
Condensation: o-phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Functionalization: The benzimidazole derivative is further functionalized with benzyl and methyl groups under specific conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs high-yield, scalable processes. These methods may involve:
Catalytic Reactions: Utilizing metal catalysts such as copper or palladium to enhance reaction efficiency.
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzyme active sites, inhibiting their activity. This compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide .
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine .
Uniqueness
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide stands out due to its specific structural features, such as the benzyl and methyl substitutions, which enhance its biological activity and stability compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C22H19N3O |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide |
InChI |
InChI=1S/C22H19N3O/c1-16-8-7-11-18(14-16)21(26)24-22-23-19-12-5-6-13-20(19)25(22)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,23,24,26) |
Clé InChI |
DWSCHFNVCGYPQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
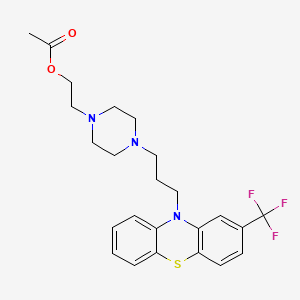
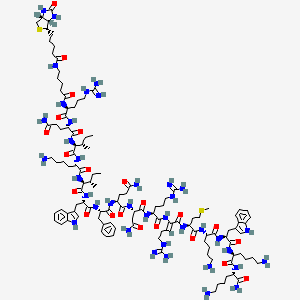
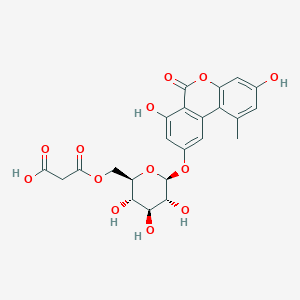
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13433507.png)
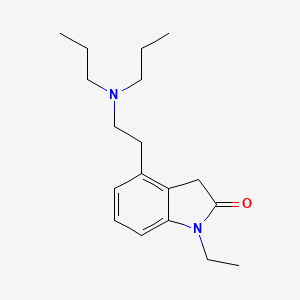
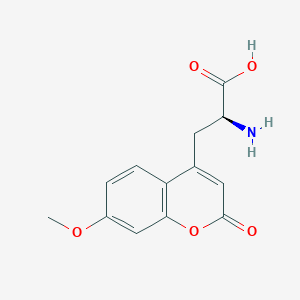
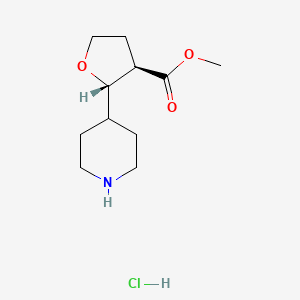

![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
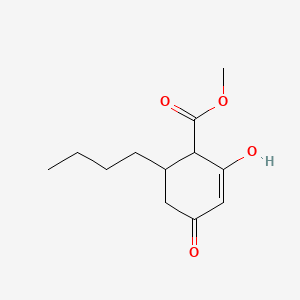
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
